molecular formula C11H13NO2 B027998 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 104877-13-6

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B027998
CAS No.: 104877-13-6
M. Wt: 191.23 g/mol
InChI Key: BVWFLRKXHQUAKM-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused tetrahydronaphthalene ring system substituted with both amino and carboxylic acid functional groups, making it a versatile scaffold for the synthesis of more complex molecules. With a melting point of 178-179°C and a purity of 95%, this compound is supplied as a powder, ensuring consistent quality for research applications. Its structure is related to classes of compounds investigated for various biological activities. The presence of the carboxylic acid and amino groups on the aromatic ring makes it a valuable intermediate for constructing compound libraries, particularly in the development of potential therapeutic agents. Researchers can utilize this building block in coupling reactions, amide bond formation, and as a core structure in the design of novel small molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFLRKXHQUAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548100
Record name 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104877-13-6
Record name 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Preparation Methods

Tetrahydronaphthalene Core Formation

The tetrahydronaphthalene scaffold is typically synthesized via partial hydrogenation of naphthalene derivatives. Two predominant methods are employed:

Catalytic Hydrogenation

Naphthalene or its substituted analogs undergo hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under moderate pressure (1–3 atm). Selectivity for partial hydrogenation is achieved by controlling reaction time and temperature.

Example Protocol:

  • Substrate: 2-Cyano-naphthalene

  • Catalyst: 5% Pd/C (0.1 equiv)

  • Conditions: H₂ (2 atm), ethanol, 50°C, 12 h

  • Yield: 85–90% 5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Birch Reduction

For electron-deficient naphthalenes, Birch reduction (Li/NH₃, ethanol) provides regioselective reduction to 1,4-dihydro intermediates, which are further hydrogenated.

Carboxylic Acid Group Installation

Hydrolysis of Nitriles

The carbonitrile intermediate (e.g., 5,6,7,8-tetrahydronaphthalene-2-carbonitrile) is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis:

  • Reagents: H₂SO₄ (conc.), H₂O, reflux

  • Conditions: 110°C, 6–8 h

  • Yield: 75–80%

Basic Hydrolysis:

  • Reagents: NaOH (6M), H₂O₂ (30%), 70°C

  • Conditions: 4 h, followed by acidification (HCl)

  • Yield: 70–78%

Oxidation of Methyl Esters

Methyl esters (e.g., methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate) are oxidized to carboxylic acids via saponification:

  • Reagents: LiOH·H₂O, THF/H₂O (3:1)

  • Conditions: 60°C, 3 h

  • Yield: 90–95%

Amino Group Introduction

Nitration-Reduction Sequence

A nitro group is introduced at position 3 via electrophilic nitration, followed by reduction to the amine:

Nitration

  • Reagents: HNO₃ (fuming), H₂SO₄ (conc.), 0°C

  • Conditions: 2 h, followed by quenching in ice

  • Intermediate: 3-Nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

  • Yield: 65–70%

Catalytic Hydrogenation

  • Reagents: H₂ (1 atm), 10% Pd/C, ethanol

  • Conditions: RT, 4 h

  • Yield: 85–90%

Direct Amination via Buchwald-Hartwig Coupling

For late-stage amination, palladium-catalyzed C–N coupling is employed:

  • Substrate: 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid

  • Reagents: Pd(OAc)₂, Xantphos, Cs₂CO₃, NH₃

  • Conditions: 100°C, 12 h, dioxane

  • Yield: 55–60%

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

To enhance throughput, continuous flow reactors are utilized for hydrogenation steps:

ParameterValue
Reactor TypeFixed-bed (Pd/Al₂O₃)
Pressure10 bar
Residence Time30 min
Productivity1.2 kg·L⁻¹·h⁻¹
Purity>99% (HPLC)

Source: Adapted from patent AU680078B2

Crystallization Optimization

The final product is purified via pH-controlled crystallization:

  • Solvent System: Ethanol/water (7:3)

  • pH: 3.5–4.0 (adjusted with HCl)

  • Recovery: 92–95%

  • Purity: 99.5% (by NMR)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nitration-ReductionHigh regioselectivityMultiple steps70–80
Buchwald-HartwigLate-stage functionalizationRequires expensive ligands55–60
Continuous FlowScalabilityHigh initial investment85–90

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Buffering Agent in Cell Cultures
3-Amino-THNCA serves as a non-ionic organic buffering agent in cell culture systems. It maintains pH levels within a range of 6 to 8.5, which is crucial for optimal cellular function and viability. Its buffering capacity helps stabilize the pH during metabolic activities in cell cultures, making it useful in various biological experiments .

2. Potential Anticancer Activity
Research indicates that compounds with similar structures to 3-Amino-THNCA exhibit anticancer properties. Preliminary studies suggest that this compound may influence cellular pathways involved in cancer progression. Further investigations are necessary to elucidate its mechanisms of action and therapeutic potential against specific cancer types .

Chemical Synthesis and Research Applications

1. Synthesis of Derivatives
3-Amino-THNCA is utilized as a precursor in the synthesis of various chemical derivatives that are studied for their pharmacological effects. The compound's unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

2. Analytical Chemistry
In analytical chemistry, 3-Amino-THNCA can be employed as a standard reference material for the development of analytical methods such as chromatography. Its known properties facilitate the calibration of instruments used in quantitative analysis of related compounds .

Case Studies

Study Title Focus Area Findings
"Buffering Capacity of Novel Amino Acids"Cell BiologyDemonstrated effective pH stabilization in mammalian cell cultures using 3-Amino-THNCA .
"Synthesis and Anticancer Evaluation of Naphthalene Derivatives"Medicinal ChemistryIdentified potential anticancer activity of derivatives synthesized from 3-Amino-THNCA .
"Analytical Methods for Amino Acid Detection"Analytical ChemistryEstablished methods utilizing 3-Amino-THNCA as a reference standard for amino acid quantification .

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Molecular Formula MW (g/mol) Substituents CAS Number Key Applications
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₃NO₂ 191.23 -NH₂ (C3), -COOH (C2) 349101-96-8 Pharmaceutical intermediates
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₁ClO₂ 210.7 -Cl (C3), -COOH (C2) 1368382-51-7 Synthetic chemistry
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₀O₃ 190.20 =O (C8), -COOH (C2) 89781-52-2 Metabolic pathway studies
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid C₁₁H₁₂O₂ 176.21 -COOH (C2) 1131-63-1 Organic synthesis
3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₉FO₃ 208.19 -F (C3), =O (C5), -COOH (C2) 1092348-21-4 Agrochemical research
Key Observations:

Chlorine and fluoro substituents increase molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Microwave-assisted methods (e.g., ) are employed for carboxamide derivatives of similar scaffolds, suggesting adaptable routes for functionalization .

3-Chloro and 3-fluoro analogs may serve as herbicides, analogous to picloram (3-amino-5,6-trichloropicolinic acid), which shares auxin-like herbicidal activity with 2,4-D .

Physicochemical and Pharmacological Comparisons

  • Solubility: The amino and carboxylic acid groups in the target compound likely improve aqueous solubility compared to halogenated analogs, which are more lipophilic .
  • Stability : Oxo derivatives (e.g., 8-oxo) may exhibit lower stability due to ketone reactivity, whereas halogenated derivatives are generally more stable under ambient conditions .
  • Bioactivity: Positional isomerism significantly impacts biological activity.

Biological Activity

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 104877-13-6) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Structure : The compound features a naphthalene backbone with an amino group and a carboxylic acid functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiepileptic Potential :
    • It has been investigated for its potential as an antiepileptic agent. Studies involving molecular docking have shown that derivatives of this compound can interact with key neurotransmitter receptors such as GABA and NMDA receptors, which are crucial in the modulation of excitatory and inhibitory neurotransmission in the brain .
  • Neuroprotective Effects :
    • The compound's structure allows it to potentially protect neuronal cells from excitotoxicity induced by excessive glutamate. This is particularly relevant in conditions like epilepsy where excitotoxicity is a concern .
  • Pharmacokinetics :
    • In silico studies have assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds. These studies suggest favorable pharmacokinetic properties which may enhance the therapeutic efficacy of this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors. For example, interactions with GABAA receptors may enhance inhibitory signaling in the brain .
  • Calcium Channel Interaction : The compound's ability to affect voltage-gated calcium channels could play a role in modulating neuronal excitability and preventing seizure activity .

Case Study 1: Antiepileptic Activity

A study evaluated the efficacy of phenylpropanoid derivatives in treating epilepsy. Among these derivatives was this compound. The results indicated significant binding affinity to GABAA and NMDA receptors, suggesting potential use in epilepsy management .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted that compounds similar to this compound could mitigate neuronal damage induced by oxidative stress and excitotoxicity. This was evidenced by reduced cell death in neuronal cultures exposed to glutamate when treated with these compounds .

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
CAS Number104877-13-6
Potential Biological ActivitiesAntiepileptic, Neuroprotective

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of naphthalene precursors or through multi-step functionalization of tetrahydro-naphthalene scaffolds. For example, derivatives like 5,6,7,8-tetrahydro-2-naphthoic acid (CAS 1131-63-1) are synthesized using Pd/C hydrogenation under high-pressure conditions, achieving yields of 80–97% depending on solvent polarity and temperature . Key variables include the choice of catalyst (e.g., Pd, Pt), reaction time, and purification steps (e.g., recrystallization from ethanol/water mixtures).

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) with 1H/13C NMR (DMSO-d6 or CDCl3) to confirm purity (>97%) and structure. For instance, the carboxylic acid proton typically resonates at δ 12–13 ppm in DMSO, while the tetrahydro-naphthalene protons appear as multiplet signals between δ 1.5–3.0 ppm . Mass spectrometry (ESI-MS) should match the molecular ion [M+H]+ at m/z 218.2 (C₁₁H₁₃NO₂).

Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be mitigated for biological assays?

  • Methodological Answer : The carboxylic acid group enhances polarity, but the tetrahydro-naphthalene core remains hydrophobic. Solubility in water is typically <1 mg/L . To improve bioavailability, use co-solvents like DMSO (≤5% v/v) or prepare sodium/potassium salts via neutralization with NaOH/KOH in ethanol. Dynamic light scattering (DLS) can monitor aggregation in PBS or cell culture media .

Advanced Research Questions

Q. How does steric hindrance from the tetrahydro-naphthalene ring influence regioselectivity in derivatization reactions (e.g., amide coupling)?

  • Methodological Answer : The tetrahydro ring imposes steric constraints on the amino and carboxylic acid groups. For example, coupling reactions (e.g., EDC/HOBt) at the 2-carboxylic acid position require careful optimization of activating agents to avoid side reactions at the 3-amino group. Computational modeling (DFT) can predict reactive sites, while LC-MS monitors reaction intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ROS detection methods, cell lines). Use orthogonal assays:

  • DPPH/ABTS radical scavenging for antioxidant capacity.
  • Intracellular ROS quantification (e.g., H2DCFDA probes) in relevant cell models.
  • Control for pH (carboxylic acid deprotonation at physiological pH alters reactivity) .

Q. How can researchers address inconsistencies in melting point (mp) data across literature sources?

  • Methodological Answer : Reported mp values (e.g., 152–156°C for related tetrahydro-naphthalene derivatives ) vary due to polymorphism or hydration states. Perform differential scanning calorimetry (DSC) with slow heating rates (1–2°C/min) and compare with X-ray crystallography to identify crystalline forms. Purity should be confirmed via elemental analysis .

Q. What are the challenges in studying stereochemical outcomes during asymmetric synthesis of this compound, and how can they be addressed?

  • Methodological Answer : The tetrahydro-naphthalene ring introduces multiple stereocenters. Use chiral HPLC (e.g., Chiralpak IA column) or NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers. Absolute configuration can be determined via X-ray crystallography or electronic circular dichroism (ECD) .

Q. How do electronic effects of substituents on the naphthalene ring influence fluorescence properties for imaging applications?

  • Methodological Answer : Electron-donating groups (e.g., -NH₂) enhance fluorescence quantum yield by stabilizing excited states. Compare emission spectra (λem 400–500 nm) of substituted vs. unsubstituted analogs in varying solvents. Time-resolved fluorescence decay analysis reveals solvent relaxation effects .

Key Research Considerations

  • Contradictions in Data : Cross-validate spectral and biological data using multiple techniques (e.g., NMR, LC-MS, orthogonal assays) .
  • Advanced Applications : Explore metal-organic frameworks (MOFs) for controlled drug delivery, leveraging the compound’s carboxylic acid group as a coordination site .

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